REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Li]N1C(C)(C)CCCC1(C)C.C([O:30][B:31](OC(C)C)[O:32]C(C)C)(C)C.[C:40](#[N:47])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.Cl>C1COCC1.CCCCCC.C(OCC)(=O)C>[C:40]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[B:31]([OH:32])[OH:30])#[N:47]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]N1C(CCCC1(C)C)(C)C
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction solution was increased to room temperature
|
Type
|
CUSTOM
|
Details
|
the acid phase (pH<1) was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 105 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
Then, the two organic phases were mixed
|
Type
|
WASH
|
Details
|
washed with 90 ml of saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic phase was then dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
ADDITION
|
Details
|
The concentrated solution was charged with 100 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
the solution was charged with 50 ml of hexane at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |